molecular formula C14H15N3O4 B2588861 2,3-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide CAS No. 1421444-29-2

2,3-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide

Cat. No. B2588861
CAS RN: 1421444-29-2
M. Wt: 289.291
InChI Key: XTJNWMVYYAFQPG-UHFFFAOYSA-N
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Description

“2,3-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have been used for the treatment of various conditions such as cancer, hypercholesterolemia, and have shown anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of similar benzamide compounds has been reported to start from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The process uses TEA as a base and THF as a solvent . The yields for 2,3-dimethoxybenzamides were reported to be between 43–50% .


Molecular Structure Analysis

The molecular structure of similar benzamide compounds was determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

Antioxidant Activity

This compound has been studied for its potential as an antioxidant . Antioxidants are crucial in protecting cells from the damage caused by free radicals. The total antioxidant capacity , free radical scavenging ability , and metal chelating activity of this compound have been evaluated, showing promising results .

Antibacterial Properties

Research indicates that 2,3-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide exhibits significant antibacterial activity . It has been tested against various gram-positive and gram-negative bacteria, showing effectiveness that could lead to new antibacterial drugs .

Synthesis of Novel Benzamide Compounds

The compound serves as a starting point for synthesizing a range of novel benzamide compounds. These derivatives have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents .

Drug Discovery

Amide derivatives, including those derived from 2,3-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide , are increasingly being used in drug discovery. They are explored for various pharmacological properties, such as anti-tumor, anti-microbial, and anti-inflammatory activities .

Industrial Applications

Beyond medical and biological applications, benzamide derivatives are also utilized in industrial sectors. They find use in the plastic and rubber industry, paper industry, and agriculture, showcasing the compound’s versatility .

Biological Molecule Structure

Amides are widespread structural components in biological molecules. As such, compounds like 2,3-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide are important in the study of natural products, proteins, and synthetic intermediates, contributing to our understanding of biological processes and molecular design .

Future Directions

The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

properties

IUPAC Name

2,3-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-19-11-6-4-5-10(12(11)20-2)13(18)17-9-7-15-14(21-3)16-8-9/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJNWMVYYAFQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide

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